molecular formula C13H8Cl2O2 B6378606 MFCD11877727 CAS No. 1111129-06-6

MFCD11877727

Cat. No.: B6378606
CAS No.: 1111129-06-6
M. Wt: 267.10 g/mol
InChI Key: FKPRUBQZCTVEGK-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-formylphenol . It has the molecular formula C13H8Cl2O2 and a molecular weight of 267.10 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a formyl group attached to another phenyl ring, making it a dichlorinated aromatic aldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dichlorophenyl)-2-formylphenol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3-dichlorophenol.

    Formylation Reaction: The formylation of 2,3-dichlorophenol is carried out using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the formylating agent.

    Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reactivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2,3-Dichlorophenyl)-2-formylphenol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of 2,3-dichlorophenol and formylating agents are handled in bulk.

    Continuous Flow Reactors: The reaction may be carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dichlorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 4-(2,3-Dichlorophenyl)-2-carboxyphenol.

    Reduction: 4-(2,3-Dichlorophenyl)-2-hydroxyphenol.

    Substitution: 4-(2,3-Dichlorophenyl)-2-aminophenol or 4-(2,3-Dichlorophenyl)-2-thiolphenol.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-formylphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It may inhibit or activate specific enzymes, leading to changes in metabolic pathways or cellular processes.

    Effects: The compound’s effects depend on its ability to bind to its targets and modulate their activity, resulting in therapeutic or toxicological outcomes.

Comparison with Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2-formylphenol
  • 4-(2,5-Dichlorophenyl)-2-formylphenol
  • 4-(2,6-Dichlorophenyl)-2-formylphenol

Comparison:

  • Structural Differences: The position of the chlorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: 4-(2,3-Dichlorophenyl)-2-formylphenol is unique due to its specific substitution pattern, which influences its physicochemical properties and potential applications.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPRUBQZCTVEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685275
Record name 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-06-6
Record name 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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